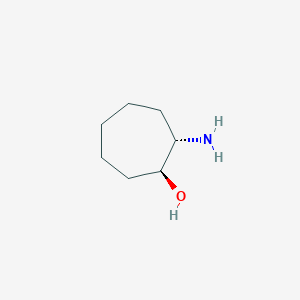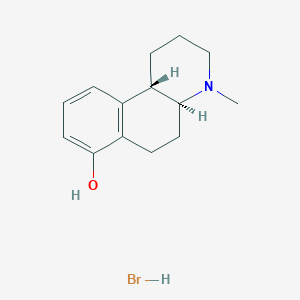
DIHYDROPROGESTERONE
Vue d'ensemble
Description
“(20S)-20-Hydroxypregn-4-en-3-one” is a pharmaceutical secondary standard and certified reference material . It is also known by several synonyms such as 4-Pregnen-20α-ol-3-one, 20a-Dihydroprogesterone, 20a-Hydroxyprogesterone, Progesterone Impurity B (Ph. Eur.), 20α-Hydroxy-4-pregnen-3-one, and 20α-Hydroxyprogesterone . The empirical formula is C21H32O2 .
Molecular Structure Analysis
The molecular structure of “(20S)-20-Hydroxypregn-4-en-3-one” is characterized by an empirical formula of C21H32O2 . The molecular weight is 316.48 .
Physical And Chemical Properties Analysis
“(20S)-20-Hydroxypregn-4-en-3-one” has a density of 1.1±0.1 g/cm3 . The boiling point is 451.7±14.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 82.0±6.0 kJ/mol . The flash point is 192.4±12.7 °C . The index of refraction is 1.550 . The molar refractivity is 92.4±0.4 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .
Applications De Recherche Scientifique
Médecine de la reproduction et maintien de la grossesse
La dihydroprogestérone joue un rôle crucial dans le maintien de la grossesse. Elle est principalement synthétisée par le corps jaune de l'ovaire et le placenta pendant la grossesse. Sa présence est essentielle à l'implantation de l'embryon, et son absence peut entraîner une perte de grossesse . Un traitement progestatif, y compris la dihydroprogestérone, est recommandé pour les femmes à haut risque d'accouchement prématuré .
Traitement de l'endométriose
La recherche a exploré l'efficacité de la dihydroprogestérone dans le traitement de l'endométriose. Elle inhibe la croissance des tissus endométriaux en dehors de l'utérus, réduisant ainsi les symptômes tels que la dysménorrhée (règles douloureuses) et la douleur pelvienne chronique. La dihydroprogestérone peut être une alternative à d'autres traitements comme la gestrinone ou les agonistes de la GnRH .
Neuroprotection et modulation immunitaire
Au-delà de ses fonctions reproductrices, la dihydroprogestérone présente des activités neuroprotectrices et immunoprotectrices. Les chercheurs ont documenté ses effets sur le système nerveux central (SNC) et le système immunitaire. Ces propriétés en font un candidat potentiel pour la prise en charge des troubles du SNC et des affections liées au système immunitaire .
Soulagement des symptômes de la ménopause
La dihydroprogestérone et ses analogues sont utilisés pour soulager les symptômes de la ménopause. Ils aident à atténuer les effets négatifs associés à la ménopause, tels que les bouffées de chaleur, les changements d'humeur et les troubles du sommeil .
Impact sur l'environnement
Il est essentiel de comprendre la production et l'utilisation de la dihydroprogestérone pour des considérations environnementales. Les chercheurs étudient son impact environnemental, notamment une perturbation endocrinienne potentielle. Ces connaissances informent les pratiques durables et le développement pharmaceutique .
Applications potentielles au-delà de la gynécologie
Si la plupart des recherches portent sur la santé reproductive, l'intérêt pour l'exploration des effets de la dihydroprogestérone dans d'autres domaines médicaux est croissant. Cependant, d'autres études sont nécessaires pour dévoiler pleinement ses applications potentielles au-delà de la gynécologie .
Safety and Hazards
Mécanisme D'action
Target of Action
Dihydroprogesterone primarily targets the progesterone receptors in the uterus . These receptors play a vital role in maintaining the healthy growth and normal shedding of the womb lining .
Mode of Action
This compound, being a progestogen, works by regulating the healthy growth and normal shedding of the womb lining . It achieves this by acting on the progesterone receptors in the uterus .
Biochemical Pathways
This compound is involved in the androgen backdoor pathway , which is responsible for the synthesis of physiologically relevant androgens . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called "5α-reduction" .
Pharmacokinetics
Following oral administration, the bioavailability of progesterone is low and highly variable . Progesterone is metabolized approximately 50% into 5α-dihydroprogesterone in the corpus luteum, 35% into 3β-dihydroprogesterone in the liver, and 10% into 20α-dihydroprogesterone .
Result of Action
The action of this compound results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage . It achieves this by regulating the healthy growth and normal shedding of the womb lining .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production and use of progesterone and its analogues can have impacts on the environment . Furthermore, the expression of enzymes involved in the metabolism of this compound, such as aldo-keto reductases (AKRs), can vary across different tissues .
Analyse Biochimique
Biochemical Properties
Dihydroprogesterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized from progesterone through the action of 5α-reductase type I, which is highly expressed in the human liver and mammary gland . The enzyme 3α-hydroxysteroid oxidoreductase then converts this compound into allopregnanolone . These interactions are crucial for the biological potency of these steroids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neuronal excitability through its interaction with ionotropic neurotransmitter receptors, such as gamma-aminobutyric acid type A (GABA A) receptors . It also impacts gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor . It also influences gene transcription and signaling pathways by binding to intracellular/nuclear receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the rate of this compound depletion is significantly reduced by aldo keto reductases (AKR) in human liver and intestine . This indicates the product’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown that this compound and its metabolite allopregnanolone produce a remarkable array of beneficial short- and long-term effects following traumatic brain injury .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized primarily from progesterone and is an intermediate in the synthesis of allopregnanolone and isopregnanolone . It is also metabolized by the aldo-keto reductases (AKRs) AKR1C1, AKR1C2, and AKR1C4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized primarily in the corpus luteum, with smaller amounts produced in the liver and other tissues . Its distribution within cells and tissues is influenced by its interactions with various transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. The enzymic activity associated with this compound was found primarily in a cell debris-membranes fraction derived from the 1000 x g pellet in rat hypothalamic cells . This fraction contained mainly membrane-like particulates and was free of nuclei .
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBRUCCWZPSBFC-RXRZZTMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904767 | |
| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20alpha-Dihydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
145-14-2, 145-15-3 | |
| Record name | 20α-Dihydroprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-20-hydroxypregn-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (20S)-20-hydroxypregn-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20.ALPHA.-HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45630A64AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 20alpha-Dihydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 131 °C | |
| Record name | 20alpha-Dihydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)





![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)






